molecular formula C11H22N2O B11794068 (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

Cat. No.: B11794068
M. Wt: 198.31 g/mol
InChI Key: LJUFJYSJQRDOEI-NSHDSACASA-N
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Description

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a chiral compound that features a pyrrolidine ring, an ethanol group, and a cyclopropylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropylmethylamine Group: This step involves the reaction of the pyrrolidine derivative with cyclopropylmethylamine under controlled conditions.

    Addition of the Ethanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ethanol group to an alkane.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: It may be used to study the inhibition of specific enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activity.

    N-Methylpyrrolidine: A simpler analog with a methyl group instead of the cyclopropylmethylamine group.

    2-(Pyrrolidin-1-yl)ethanol: Lacks the cyclopropylmethylamine group, providing a basis for comparison in terms of reactivity and applications.

Uniqueness

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(13)9-12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m0/s1

InChI Key

LJUFJYSJQRDOEI-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)CCO)CNCC2CC2

Canonical SMILES

C1CC(N(C1)CCO)CNCC2CC2

Origin of Product

United States

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